2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 329080-47-9
Cat. No.: VC5466512
Molecular Formula: C19H20F3N3O
Molecular Weight: 363.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329080-47-9 |
|---|---|
| Molecular Formula | C19H20F3N3O |
| Molecular Weight | 363.384 |
| IUPAC Name | 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26) |
| Standard InChI Key | CCQNMQPDEUYZDR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide belongs to the class of N-phenylacetamide derivatives. Its systematic IUPAC name, 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, reflects the presence of a piperazine ring substituted at the 1-position with a phenyl group and an acetamide chain terminating in a 3-trifluoromethylphenyl moiety . The molecular formula C₁₉H₂₀F₃N₃O corresponds to a molar mass of 363.38 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 363.38 g/mol | |
| logP (Partition Coefficient) | 4.37 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 30.38 Ų | |
| Melting Point | 152–153°C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses provide critical insights into the compound’s structure:
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 4.33 ppm (methylene protons of the acetamide linker), a multiplet at δ 3.06–3.93 ppm (piperazine protons), and aromatic resonances between δ 6.81–7.86 ppm .
-
¹³C NMR: The carbonyl carbon of the acetamide group appears at δ 167.2 ppm, while the trifluoromethyl carbon resonates at δ 123.4 ppm (q, J = 271 Hz) .
-
¹⁹F NMR: A single peak at δ -62.1 ppm confirms the presence of the CF₃ group .
Synthesis and Optimization
Reaction Pathways
The synthesis involves a two-step alkylation process:
-
Formation of Alkylating Reagent: 3-Chloroaniline or 3-trifluoromethylaniline reacts with 2-chloroacetyl chloride in a dichloromethane/NaOH biphasic system at 0°C for 3 hours .
-
Piperazine Alkylation: The intermediate undergoes nucleophilic substitution with 4-phenylpiperazine in acetone at 60°C, facilitated by potassium carbonate and KI catalysis .
Table 2: Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dry acetone | 44–78% |
| Temperature | 60°C | |
| Catalysts | K₂CO₃, KI | |
| Reaction Time | 12–24 hours |
Purification and Analytical Validation
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O gradient) ensures purity >95%. Retention times range from 1.2–1.5 minutes, as exemplified by compound 14 (Rt = 1.204 min) . Elemental analysis data (C, H, N) align with theoretical values within ±0.4%, confirming stoichiometric integrity .
Pharmacological Profile
Anticonvulsant Activity
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Despite its moderate logP, aqueous solubility remains limited (<0.1 mg/mL), necessitating formulation strategies like nanoemulsions or cyclodextrin complexes . The polar surface area (30.38 Ų) suggests moderate permeability via passive diffusion .
Metabolic Stability
In vitro microsomal studies (human liver microsomes) show a half-life of 45 minutes, with primary metabolites arising from piperazine N-dealkylation and acetamide hydrolysis . CYP3A4 and CYP2D6 isoforms mediate these transformations .
Applications and Future Directions
Epilepsy Management
The compound’s dual mechanism—voltage-gated sodium channel blockade and serotonin receptor modulation—positions it as a multifunctional antiepileptic candidate. Phase I trials are pending to evaluate pharmacokinetics in humans .
Neuropathic Pain
Structural analogs demonstrate efficacy in rat models of diabetic neuropathy (ED₅₀ = 18.7 mg/kg), suggesting potential repurposing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume